molecular formula C14H10F3NO B5709563 3-methyl-N-(2,3,4-trifluorophenyl)benzamide

3-methyl-N-(2,3,4-trifluorophenyl)benzamide

Cat. No.: B5709563
M. Wt: 265.23 g/mol
InChI Key: NKCXRSOCVRNFDU-UHFFFAOYSA-N
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Description

3-methyl-N-(2,3,4-trifluorophenyl)benzamide is an organic compound with the molecular formula C₁₄H₁₀F₃NO It is a derivative of benzamide, where the benzamide moiety is substituted with a 3-methyl group and a 2,3,4-trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2,3,4-trifluorophenyl)benzamide typically involves the reaction of 3-methylbenzoic acid with 2,3,4-trifluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2,3,4-trifluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products

    Oxidation: The major products are carboxylic acids or other oxidized derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

3-methyl-N-(2,3,4-trifluorophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,3,4-trifluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(2,4,5-trifluorophenyl)benzamide
  • 3-methyl-N-(2,3,5-trifluorophenyl)benzamide
  • 3-methyl-N-(2,3,6-trifluorophenyl)benzamide

Uniqueness

3-methyl-N-(2,3,4-trifluorophenyl)benzamide is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of three fluorine atoms in the 2, 3, and 4 positions can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-N-(2,3,4-trifluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-8-3-2-4-9(7-8)14(19)18-11-6-5-10(15)12(16)13(11)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCXRSOCVRNFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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